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hydrochloride

Cat. No.: B591938 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(S)-1-(2-Bromophenyl)ethanamine hydrochloride is a chiral amine salt of significant interest

in synthetic and medicinal chemistry. As a key building block, understanding its physical

properties is crucial for its application in drug design, process development, and quality control.

This technical guide provides a summary of the available physical data and outlines detailed

experimental protocols for the determination of its key physical characteristics. Due to the

limited availability of specific experimental data for the hydrochloride salt in publicly accessible

literature, this guide also provides data for the corresponding free amine and related isomers

where available, alongside generalized methodologies for its comprehensive characterization.

Chemical Structure and Identification
Chemical Name: (S)-1-(2-Bromophenyl)ethanamine hydrochloride

Molecular Formula: C₈H₁₁BrClN

Molecular Weight: 236.54 g/mol

CAS Number: Not available for the hydrochloride salt. The CAS number for the free amine,

(S)-1-(2-Bromophenyl)ethanamine, is also not readily available in public databases. The
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CAS number for the (R)-enantiomer is 113974-24-6.[1][2]

Chemical Structure:

Quantitative Physical Properties
The following table summarizes the available quantitative data for (S)-1-(2-

Bromophenyl)ethanamine and its related compounds. It is important to note the scarcity of

specific data for the hydrochloride salt.
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Property

(S)-1-(2-
Bromophenyl)
ethanamine
Hydrochloride

(S)-1-(2-
Bromophenyl)
ethanamine
(Free Amine)

(R)-1-(2-
Bromophenyl)
ethanamine
(Free Amine)

Notes

Molecular Weight

( g/mol )
236.54 200.08 200.08[1][2]

Calculated for

the hydrochloride

salt and reported

for the free

amine.

Melting Point

(°C)

Data not

available

Data not

available

Data not

available

Amine

hydrochlorides

are typically

crystalline solids

with higher

melting points

than their

corresponding

free amines.

Boiling Point (°C) Decomposes
Data not

available

248.5 ± 15.0 at

760 mmHg[2]

Hydrochloride

salts generally

decompose at

high

temperatures

rather than boil.

The boiling point

of the free amine

provides an

indication of its

volatility.

Solubility Expected to be

soluble in water

and polar organic

solvents.

Expected to be

soluble in

organic solvents.

Data not

available

The ionic nature

of the

hydrochloride

salt significantly

increases water

solubility
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compared to the

free amine.[3]

Experimental Protocols for Physical Property
Determination
The following sections detail the standard experimental methodologies for determining the key

physical properties of (S)-1-(2-Bromophenyl)ethanamine hydrochloride.

Melting Point Determination
Methodology:

Sample Preparation: A small amount of the crystalline (S)-1-(2-Bromophenyl)ethanamine
hydrochloride is finely ground and packed into a capillary tube to a height of 2-3 mm.

Instrumentation: A calibrated digital melting point apparatus is used.

Procedure:

The capillary tube is placed in the heating block of the apparatus.

The temperature is rapidly increased to about 10-15 °C below the expected melting point.

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

The melting point range is recorded from the temperature at which the first drop of liquid

appears to the temperature at which the entire sample becomes a clear liquid.

Notes: A sharp melting point range (typically < 1 °C) is indicative of a pure compound.

Solubility Assessment
Methodology:

Solvent Selection: A range of solvents with varying polarities should be tested, including

water, methanol, ethanol, dichloromethane, and ethyl acetate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-v-amine-salts
https://www.benchchem.com/product/b591938?utm_src=pdf-body
https://www.benchchem.com/product/b591938?utm_src=pdf-body
https://www.benchchem.com/product/b591938?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

A known mass (e.g., 10 mg) of (S)-1-(2-Bromophenyl)ethanamine hydrochloride is

placed in a vial.

The solvent is added in small, measured increments (e.g., 0.1 mL) at a constant

temperature (e.g., 25 °C).

The mixture is agitated vigorously after each addition.

Solubility is determined by visual inspection for the complete dissolution of the solid.

Data Presentation: Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble,

insoluble) or quantitatively (e.g., in mg/mL).

Spectroscopic Analysis
¹H and ¹³C NMR are essential for structural confirmation and purity assessment.

Experimental Workflow for NMR Analysis

Sample Preparation Data Acquisition Data Processing

Weigh ~10-20 mg of
(S)-1-(2-Bromophenyl)ethanamine HCl

Dissolve in ~0.7 mL of
deuterated solvent (e.g., D₂O, DMSO-d₆)

Transfer to a clean,
dry NMR tube

Insert sample into
NMR spectrometer Acquire ¹H and ¹³C NMR spectra Process raw data

(Fourier transform, phasing, baseline correction)
Integrate ¹H signals and

pick peaks for ¹³C
Reference spectra

(e.g., to residual solvent peak)
Analyze chemical shifts,

coupling constants, and integration
Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for NMR spectroscopic analysis.

Sample Preparation:

Approximately 10-20 mg of (S)-1-(2-Bromophenyl)ethanamine hydrochloride is accurately

weighed.[4][5]
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The sample is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in

a clean vial. Chloroform-d (CDCl₃) is generally not suitable for amine hydrochlorides due to

their poor solubility.[4]

The solution is filtered through a small plug of glass wool in a Pasteur pipette into a clean,

dry 5 mm NMR tube to remove any particulate matter.[6]

The final sample volume should be approximately 0.6-0.7 mL.[7]

Data Acquisition:

The NMR tube is placed in the spectrometer.

¹H and ¹³C NMR spectra are acquired using standard parameters. For ¹³C NMR, a sufficient

number of scans should be acquired to obtain a good signal-to-noise ratio.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of (S)-1-(2-Bromophenyl)ethanamine hydrochloride is finely

ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate

mortar and pestle.[8]

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[8]

The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis.

Expected Absorptions:

N-H stretching: Broad absorption in the region of 2400-3200 cm⁻¹ is characteristic of the

ammonium salt (R-NH₃⁺).

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aliphatic C-H stretching: Below 3000 cm⁻¹.

N-H bending: Around 1500-1600 cm⁻¹.
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C-N stretching: Around 1020-1250 cm⁻¹.

C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹.

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Experimental Workflow for Mass Spectrometry Analysis

Sample Preparation Data Acquisition Data Analysis

Prepare a dilute solution of the
compound in a suitable solvent

(e.g., methanol, acetonitrile)

Infuse the sample into the
mass spectrometer using an

appropriate ionization source (e.g., ESI)
Acquire the mass spectrum Identify the molecular ion peak

corresponding to the free amine [M+H]⁺ Analyze the fragmentation pattern Correlate fragments with the
molecular structure

Structural Confirmation

Click to download full resolution via product page

Caption: Workflow for mass spectrometry analysis.

Methodology (Electrospray Ionization - ESI):

A dilute solution of (S)-1-(2-Bromophenyl)ethanamine hydrochloride is prepared in a

suitable solvent such as methanol or acetonitrile.

The solution is introduced into the mass spectrometer via direct infusion or through a liquid

chromatography (LC) system.

A positive ion mode ESI-MS analysis is performed.

The resulting mass spectrum is analyzed for the molecular ion peak and characteristic

fragment ions.

Expected Ionization: In positive ion mode, the expected molecular ion would correspond to the

protonated free amine, [C₈H₁₀BrN + H]⁺, with an m/z value corresponding to the isotopic

pattern of bromine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b591938?utm_src=pdf-body-img
https://www.benchchem.com/product/b591938?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathways and Biological Activity
Currently, there is no specific information available in the public domain regarding the signaling

pathways or defined biological activities of (S)-1-(2-Bromophenyl)ethanamine
hydrochloride. As a chiral amine, it holds potential for interaction with various biological

targets, and its pharmacological profile would require dedicated investigation.

Conclusion
This technical guide has summarized the known physical properties of (S)-1-(2-
Bromophenyl)ethanamine hydrochloride and its related compounds. While specific

experimental data for the title compound is limited, the provided experimental protocols offer a

comprehensive framework for its full characterization. The detailed methodologies for

determining melting point, solubility, and spectroscopic properties will enable researchers to

generate the necessary data for their specific applications in drug discovery and development.

Further research is warranted to elucidate the biological activity and potential signaling

pathways associated with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Physical Properties of (S)-1-(2-
Bromophenyl)ethanamine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b591938#s-1-2-bromophenyl-ethanamine-
hydrochloride-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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